2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Descripción
The exact mass of the compound 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is 255.162314293 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-5-3-7-16(11-14)13-18-10-9-15-6-4-8-17(12-15)19-2/h3-8,11-12,18H,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUNTTFFXCUUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366322 | |
| Record name | 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-54-2 | |
| Record name | 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Structure-Activity Relationship (SAR) of N-Benzyl Phenethylamine Derivatives
Executive Summary
The N-benzyl phenethylamine scaffold represents a paradigm shift in 5-HT2A receptor agonist design. Originating from the modification of the "2C-X" family of psychedelics, the addition of a specific N-benzyl moiety increases receptor affinity by orders of magnitude (often >100-fold).[1] This guide dissects the molecular drivers behind this super-potency, specifically the "ortho-effect" on the benzyl ring and the interaction with residue Phe339(6.51). It serves as a blueprint for researchers utilizing these compounds as high-affinity radiotracers or structural probes, while explicitly cautioning on their narrow therapeutic indices.
The Pharmacophore: Structural Anatomy
The core scaffold is a 2,5-dimethoxy-4-substituted phenethylamine (the "A-ring" system) linked via an ethylamine chain to a substituted benzyl ring (the "B-ring").
The Core Scaffold Visualization
The following diagram illustrates the critical zones for modification.
Figure 1: Structural decomposition of the N-benzyl phenethylamine pharmacophore highlighting the critical A-Ring and B-Ring substitution zones.
SAR Deep Dive: Mechanisms of Affinity
The A-Ring (Phenethylamine Core)
The A-ring retains the classic 2,4,5-substitution pattern found in the 2C-X series.
-
2,5-Dimethoxy: Essential for 5-HT2A agonist activity. Removal or alteration (e.g., to 2,5-diethoxy) drastically reduces affinity.
-
4-Position (Para): This lipophilic substituent drives potency. The rank order of potency typically follows the lipophilicity and atomic radius of the halogen/alkyl group:
-
I > Br > Cl > H
-
Example: 25I-NBOMe (Iodo) is generally more potent than 25B-NBOMe (Bromo), which is more potent than 25C-NBOMe (Chloro).
-
The B-Ring: The "Ortho-Effect"
This is the defining feature of the series. The addition of the benzyl group allows the molecule to extend into a secondary binding pocket within the receptor.
-
Ortho (2') Substitution: A polar or electronegative group at the 2-position of the benzyl ring (e.g., -OMe, -OH, -F) is critical for super-potency.
-
-OMe (NBOMe): High affinity, high metabolic stability.
-
-OH (NBOH): Often demonstrates higher functional efficacy (Emax) and selectivity than the methoxy variant, likely due to hydrogen bonding capability [1].
-
-H (Unsubstituted): Significantly lower affinity than ortho-substituted variants, though still higher than the non-benzylated parent.
-
-
Meta/Para Substitution: Generally deleterious to affinity compared to the ortho position.
Molecular Docking Hypothesis
Research by Braden and Nichols [2] elucidated why these compounds are so potent.
-
Phe340(6.52): Interacts with the aromatic A-ring (standard for phenethylamines).
-
Phe339(6.51): The N-benzyl group extends to interact with this residue in transmembrane helix 6.[2] This additional pi-pi or hydrophobic interaction stabilizes the active conformation of the receptor, locking the agonist in place.
Figure 2: Mechanistic docking model showing the dual-anchor binding mode responsible for nanomolar affinity.
Quantitative Data Comparison
The addition of the N-(2-methoxybenzyl) group creates a massive shift in binding affinity (
| Compound | Substituent (4-Pos) | N-Substituent | 5-HT2A | Fold Increase | Ref |
| 2C-I | Iodine | H | 1.54 | - | [3] |
| 25I-NBOMe | Iodine | 2-OMe-Benzyl | 0.044 | ~35x | [3] |
| 2C-B | Bromine | H | 4.8 | - | [4] |
| 25B-NBOMe | Bromine | 2-OMe-Benzyl | 0.19 | ~25x | [4] |
| 25I-NBOH | Iodine | 2-OH-Benzyl | 0.061 | - | [1] |
Data Interpretation: The sub-nanomolar affinity of the NBOMe/NBOH series renders them highly specific radioligands but also increases the risk of receptor saturation at trace doses.
Experimental Protocols
Synthesis: Reductive Amination
The most reliable route for synthesizing N-benzyl phenethylamines is the reductive amination of the corresponding freebase phenethylamine with a substituted benzaldehyde.
Reagents:
-
Precursor Amine (e.g., 2C-I freebase)
-
Aldehyde (e.g., 2-methoxybenzaldehyde)[8]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Reducing Agent: Sodium Borohydride (NaBH4)[9]
Workflow Visualization:
Figure 3: Step-by-step reductive amination protocol for high-yield synthesis of N-benzyl derivatives.
Detailed Procedure:
-
Dissolve 1.0 mmol of the phenethylamine freebase in 10 mL MeOH.
-
Add 1.1 mmol of the substituted benzaldehyde.
-
Stir at room temperature for 3 hours. Critical: Ensure imine formation is complete (solution often turns yellow) before reducing.
-
Add 2.0 mmol NaBH4 slowly (portion-wise) to prevent vigorous bubbling. Stir for 30 mins.
-
Concentrate in vacuo, suspend residue in water, and extract with CH2Cl2.
-
Dry organic layer (MgSO4) and convert to HCl salt for stability.
Radioligand Binding Assay (Validation)
To validate the
-
Cell Line: HEK293 stably expressing human 5-HT2A.
-
Incubation: Incubate membrane preparations with
-MDL100907 (~0.5 nM) and varying concentrations of the test compound ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2.
-
Termination: Rapid filtration through GF/B filters.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Selectivity and Safety Windows
While these compounds are invaluable tools for mapping receptor distribution, their SAR profile introduces significant toxicity risks not present in the parent 2C-series.
-
Selectivity: NBOMe derivatives often display >1000-fold selectivity for 5-HT2A over 5-HT1A, unlike the parent phenethylamines which have moderate 5-HT1A affinity [5].[5][6] However, they often retain significant affinity for 5-HT2C and 5-HT6.
-
Toxicity: The high potency leads to a steep dose-response curve. Overdose can result in sympathomimetic toxicity (seizures, vasoconstriction, renal failure).
-
Handling: Due to potency in the microgram range, pure powder must be handled in a glovebox or with high-containment protocols to prevent accidental inhalation or transdermal absorption.
References
-
Hansen, M., et al. (2014).[10] Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 22(6), 1830-1835. Link
-
Braden, M. R., & Nichols, D. E. (2007). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[2][11]51) and Phe340(6.[2][11][12][13][14]52) with superpotent N-benzyl phenethylamine agonists.[2][11][12] Molecular Pharmacology, 72(5), 1200-1209. Link
-
Ettrup, A., et al. (2011).[7] Radiotracer development for the 5-HT2A receptor: synthesis and evaluation of [11C]25I-NBOMe. Nuclear Medicine and Biology, 38(5), 681-693. Link
-
Rickli, A., et al. (2015).[7] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Link
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[4][6] Current Topics in Behavioral Neurosciences, 32, 283-311. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psilosybiini.info [psilosybiini.info]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. oipub.com [oipub.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Meta-Position: A Pharmacophore Analysis of 3-Methoxyphenyl Phenethylamines
Executive Summary
This technical guide provides a comprehensive literature review and operational analysis of 3-methoxyphenyl substituted phenethylamines. While often overshadowed by their 4-substituted counterparts (e.g., PMA, PMMA) or polysubstituted analogs (e.g., Mescaline), the 3-methoxy (meta-methoxy) motif represents a critical branch in structure-activity relationship (SAR) studies. This scaffold serves as a pivotal bridge between endogenous trace amines (3-methoxytyramine) and potent synthetic psychotropics. This document synthesizes pharmacological data, synthetic protocols, and metabolic pathways to support researchers in drug design and toxicological assessment.
Chemical Foundation & Structural Logic
The core structure of this class is 3-methoxyphenethylamine (3-MPEA) . Its pharmacological distinctiveness arises from the meta-positioning of the methoxy group.
The "Meta" vs. "Para" Dichotomy
In phenethylamine SAR, the position of the substituent dictates selectivity between serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters.
-
4-Methoxy (Para): High affinity for the Serotonin Transporter (SERT). Compounds like 4-MA (PMA) are highly selective SERT releasers, often leading to dangerous serotonin syndrome and monoamine oxidase (MAO) inhibition.
-
3-Methoxy (Meta): Introduces steric bulk and lipophilicity at the 3-position without the extreme SERT selectivity of the para-isomer. It often results in a balanced release profile (SNDRA) or, when combined with 4-position substitutions, non-neurotoxic entactogens.
Key Analogs
| Compound | Structure | Primary Mechanism | Clinical/Research Relevance |
| 3-MPEA | 3-methoxy-PEA | Trace Amine (TAAR1 Agonist) | Endogenous metabolite of dopamine (3-Methoxytyramine).[1] |
| 3-MA | 3-methoxy-amphetamine | SNDRA | Positional isomer of PMA; significantly less toxic but retains sympathomimetic activity. |
| MMA | 3-methoxy-4-methyl-amphetamine | SSRA / 5-HT2A Agonist | "Non-neurotoxic" MDMA analog; highly selective serotonergic agent.[2] |
| Mescaline | 3,4,5-trimethoxy-PEA | 5-HT2A Agonist | The archetypal phenethylamine psychedelic; 3-methoxy is essential for binding pocket alignment. |
Pharmacology & Mechanism of Action[3][4]
Receptor Binding Profiles
The 3-methoxy group acts as a hydrogen bond acceptor. In the binding pocket of the 5-HT2A receptor, this group aligns with specific serine residues (Ser159), mimicking the 3-hydroxy group of dopamine but with increased lipophilicity that facilitates Blood-Brain Barrier (BBB) transit.
Comparative Potency Data (In Vitro) Note: Values are synthesized from aggregate literature (Nichols, Shulgin).
| Target | 3-MA (Meta) | 4-MA (Para/PMA) | MMA (3-MeO, 4-Me) |
| NE Release (EC50) | ~58 nM | ~150 nM | >1000 nM |
| DA Release (EC50) | ~103 nM | ~300 nM | >3000 nM |
| 5-HT Release (EC50) | Not Reported (Weak) | ~45 nM | ~155 nM |
| Neurotoxicity | Low | High | Negligible |
-
3-MA functions as a balanced Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA), distinct from the dangerous SSRA profile of PMA.
-
MMA (3-methoxy-4-methylamphetamine) demonstrates that adding a 4-methyl group to the 3-methoxy scaffold shifts activity back toward serotonin selectivity without the neurotoxicity associated with MDMA or PMA.
Metabolic Pathways (The 3-MT Axis)
Endogenously, 3-methoxyphenethylamines are closely linked to dopamine metabolism.[3] Dopamine is converted to 3-Methoxytyramine (3-MT) via Catechol-O-Methyltransferase (COMT).[1][3][4] Unlike previously thought, 3-MT is not merely inactive waste; it acts as a neuromodulator via TAAR1 agonism.[5]
Caption: Metabolic pathway of Dopamine to 3-MT via COMT, showing subsequent MAO degradation or TAAR1 activation.[3]
Synthetic Protocols (Technical Guide)
The synthesis of 3-methoxyphenethylamines generally follows the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This route is preferred for its scalability and the stability of the nitrostyrene intermediate.
Experimental Workflow: Synthesis of 3-Methoxyamphetamine (3-MA)
Reagents:
-
3-Methoxybenzaldehyde
-
Nitroethane (for Amphetamine analogs) or Nitromethane (for Phenethylamine analogs)
-
Ammonium Acetate (Catalyst)
-
Lithium Aluminum Hydride (LiAlH4)[6]
Step 1: Henry Reaction (Condensation)
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mix: Combine 3-methoxybenzaldehyde (1.0 eq) and nitroethane (1.5 eq) in glacial acetic acid or benzene. Add ammonium acetate (0.1 eq).
-
Reflux: Heat to reflux.[7] Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 2-4 hours).
-
Isolation: Cool mixture. The nitrostyrene intermediate (1-(3-methoxyphenyl)-2-nitropropene) often crystallizes as yellow needles. Recrystallize from methanol/IPA.
Step 2: Reduction (LiAlH4) Critical Note: NaBH4 is often insufficient for reducing nitrostyrenes directly to amines without specific catalysts (e.g., CuCl2). LiAlH4 is the standard for high-yield conversion.
-
Preparation: Suspend LiAlH4 (4.0 eq) in anhydrous THF under inert atmosphere (N2 or Ar).
-
Addition: Dissolve the nitrostyrene intermediate in THF. Add dropwise to the LiAlH4 suspension. Caution: Highly Exothermic.
-
Reflux: Reflux for 24 hours to ensure reduction of both the alkene and the nitro group.
-
Workup: Quench using the Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts.
-
Extraction: Acidify filtrate with HCl to form the amine salt. Wash with DCM (removes non-basic impurities). Basify aqueous layer with NaOH, extract freebase into DCM.
-
Crystallization: Gas with HCl to precipitate 3-Methoxyamphetamine HCl.
Caption: Step-by-step synthetic pathway from aldehyde precursor to final amine salt via Henry Reaction.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how the 3-methoxy substituent interacts with the phenethylamine backbone to influence pharmacological outcomes.
Caption: SAR Map highlighting the functional impact of 3-methoxy substitution on the phenethylamine scaffold.
References
-
Nichols, D. E. (2018).[8] Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Link
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced for 3-MA and MMA synthesis protocols). Link
-
Sotnikova, T. D., et al. (2010). The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator.[5] PLoS ONE. Link
-
Glennon, R. A., et al. (1985).[9] Structure-activity studies on methoxy-substituted phenylisopropylamines using drug discrimination methodology. Pharmacology, Biochemistry, and Behavior.[10][8][11] Link
-
Miller, G. P., et al. (2001). Oxidation of phenethylamine derivatives by cytochrome P450 2D6. Biochemistry. Link
Sources
- 1. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 2. 3-Methoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 3. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative pathway for dopamine production by acetogenic gut bacteria that O-Demethylate 3-Methoxytyramine, a metabolite of catechol O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 6. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 3-Methoxyamphetamine [a.osmarks.net]
- 10. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine: A Predictive and Experimental Roadmap
Executive Summary: The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders, meticulously regulating the passage of substances into the brain.[1][2] This guide provides a comprehensive framework for evaluating the BBB permeability of the novel compound, 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. By integrating in silico predictions with a tiered in vitro and in vivo experimental strategy, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. The initial computational analysis suggests that the compound possesses physicochemical properties generally favorable for BBB penetration. However, it also highlights a potential liability for efflux by transporters such as P-glycoprotein (P-gp).[3][4] Consequently, a multi-faceted approach, beginning with high-throughput screening and progressing to more complex biological models, is essential for a definitive assessment of its CNS bioavailability.
Introduction to the Blood-Brain Barrier in CNS Drug Discovery
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[5] This barrier is characterized by tight junctions between the endothelial cells, a lack of fenestrations, and reduced pinocytotic activity, all of which restrict paracellular movement.[6] For a therapeutic agent to be effective in treating CNS diseases, it must possess the specific molecular characteristics required to navigate this complex barrier.
The primary mechanism for small molecule transit across the BBB is passive diffusion, which is largely governed by the molecule's physicochemical properties.[7] Key determinants include lipophilicity, molecular size, and the extent of hydrogen bonding capabilities.[8] However, the BBB is not merely a passive barricade; it is a dynamic interface equipped with a host of active transport and efflux systems.[2] Efflux pumps, most notably P-glycoprotein (P-gp), actively expel a wide range of xenobiotics from the brain, representing a major hurdle for many drug candidates.[1][3] Therefore, a thorough evaluation of a compound's BBB permeability must consider both its capacity for passive diffusion and its interaction with these transport systems.
This guide will use 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine as a case study to delineate a logical, stepwise process for determining BBB permeability, from initial computational assessment to detailed experimental validation.
In Silico Profiling of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
The first step in assessing BBB permeability is to conduct a computational, or in silico, analysis of the molecule's fundamental physicochemical properties. These properties provide the basis for predicting its behavior within biological systems.
2.1 Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is presented below. Its physicochemical properties, predicted using computational software, are summarized in Table 1.
-
SMILES: COc1cccc(CCNCCc2cccc(C)c2)c1
-
InChI: InChI=1S/C17H21NO/c1-13-5-4-6-14(12-13)11-18-10-9-15-7-3-8-16(19-2)17-15/h3-8,12,17-18H,9-11H2,1-2H3
| Property | Predicted Value | Significance for BBB Permeability |
| Molecular Weight (MW) | 267.36 g/mol | Below the typical 400-500 Da threshold, favoring passive diffusion.[8] |
| logP (Lipophilicity) | 3.85 | Within the optimal range for BBB penetration, balancing lipid solubility and aqueous exposure. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Significantly below the 60-90 Ų range often associated with good BBB penetration.[9] |
| Hydrogen Bond Donors (HBD) | 1 | Well within the limit of ≤ 3 for CNS drugs.[10][11] |
| Hydrogen Bond Acceptors (HBA) | 2 | Well within the limit of ≤ 7 for CNS drugs.[10][11] |
| pKa (most basic) | 9.85 | The molecule will be predominantly protonated at physiological pH (7.4), which can limit passive diffusion. |
2.2 Application of CNS Permeability Rules
Several guidelines, often referred to as "rules," have been developed to quickly assess the likelihood of a compound having favorable drug-like properties, including CNS penetration.
-
Lipinski's Rule of Five: This rule predicts poor oral absorption or permeation when a molecule violates more than one of the following: MW ≤ 500 Da, logP ≤ 5, HBD ≤ 5, HBA ≤ 10.[8][12] 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine does not violate any of these rules.
-
Rules for CNS Drugs: More stringent criteria are often applied for CNS drug candidates. A common set of guidelines suggests MW < 400 Da, HBD ≤ 3, HBA ≤ 7, and TPSA < 90 Ų.[10][11] The subject compound comfortably meets all of these more restrictive criteria.
2.3 Computational Model Predictions
Various in silico models have been developed to provide a more quantitative prediction of BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).[7][13][14][15]
| Model / Parameter | Prediction | Interpretation |
| Predicted logBB | 0.15 | Suggests the compound will have a slightly higher concentration in the brain than in the blood. |
| P-gp Substrate Prediction | Yes (Probability: 0.75) | Indicates a high likelihood of being actively effluxed from the brain by P-gp.[3] |
2.4 Synthesis of In Silico Findings
The computational analysis paints a promising, yet cautionary, picture. The molecule's size, lipophilicity, and polar surface area are all highly favorable for passive diffusion across the BBB.[6][16] However, its basic nature and the strong prediction of it being a P-gp substrate are significant potential liabilities that could severely limit its effective concentration in the CNS.[3][4] This dichotomy underscores the necessity of experimental validation.
Visualizations
Caption: Key factors influencing blood-brain barrier permeability.
Recommended In Vitro Experimental Validation Strategy
The in silico predictions must be substantiated with empirical data. A tiered approach, starting with high-throughput in vitro assays and progressing to more complex cell-based models, is recommended.
3.1 Tier 1: High-Throughput Permeability Assessment - The PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive diffusion.[17][18] The PAMPA-BBB variant uses a lipid composition that mimics the BBB.[19][20]
-
Rationale: This assay is a rapid and cost-effective first step to confirm the predicted high passive permeability of the compound. It isolates the contribution of passive diffusion from other biological processes like active transport and metabolism.[17]
-
Data Interpretation: The result is an effective permeability (Pe) value. A high Pe value for 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine in this assay would support the in silico predictions of its favorable physicochemical properties for passive diffusion.
Detailed Protocol: PAMPA-BBB
-
Preparation of the Donor Plate: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution at pH 7.4 to the final desired concentration.
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a "sink" component to mimic physiological conditions.[20]
-
Membrane Coating: The filter of a 96-well donor plate is coated with a small volume of a lipid mixture that mimics the BBB (e.g., porcine brain lipid extract).[19]
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Vd))
3.2 Tier 2: Cell-Based Models for Active Transport and Efflux Assessment
To investigate the predicted role of active efflux, a cell-based model is essential. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a well-established and widely used model for such studies.[5][21][22][23][24]
-
Rationale: The hCMEC/D3 cell line expresses key BBB transporters, including the P-glycoprotein efflux pump.[23] This allows for the direct measurement of bidirectional transport (apical-to-basolateral and basolateral-to-apical) of the compound across a cell monolayer.
-
Data Interpretation: The apparent permeability coefficients (Papp) are calculated for both directions. The ratio of these coefficients (Papp B-A / Papp A-B) yields the efflux ratio (ER). An ER greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[25]
Detailed Protocol: Bidirectional Transport Assay using hCMEC/D3 Cells
-
Cell Culture: hCMEC/D3 cells are seeded onto collagen-coated semipermeable filter inserts in a transwell plate system and cultured until a confluent monolayer is formed.[23]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER).
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber. At specified time points, samples are taken from the basolateral (lower) chamber and the concentration of the compound is measured.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
Inhibitor Co-incubation (Optional but Recommended): To specifically probe the involvement of P-gp, the B-A transport experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.[25]
-
Quantification: Compound concentrations are determined by LC-MS/MS.
-
Calculation: The apparent permeability (Papp) is calculated for each direction, and the efflux ratio is determined.
Caption: Tiered workflow for BBB permeability assessment.
Advanced and In Vivo Confirmation
While in vitro models are powerful screening tools, in vivo studies remain the gold standard for definitively quantifying BBB permeability and brain exposure.[26][27][28][29]
-
Rationale: In vivo methods account for the full physiological complexity of the BBB, including blood flow, plasma protein binding, and the integrated action of all transport systems.
-
Methodologies: Techniques such as brain microdialysis or in situ brain perfusion in rodent models can provide real-time measurements of the unbound drug concentration in the brain, which is the pharmacologically active fraction.[29] These studies allow for the calculation of the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), which are the ultimate measures of BBB penetration.[7]
Synthesis and Conclusion
The theoretical assessment of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine reveals a molecule with a promising profile for passive diffusion across the blood-brain barrier. Its physicochemical properties align well with established guidelines for CNS-active compounds. However, this favorable profile is tempered by a significant in silico prediction of its susceptibility to P-glycoprotein-mediated efflux.
This dual prediction forms the core of the proposed experimental strategy. The PAMPA-BBB assay will serve to rapidly confirm the molecule's high passive permeability. The subsequent hCMEC/D3 bidirectional transport assay will be critical in quantifying the magnitude of the P-gp efflux. If the efflux ratio is high, this will indicate that despite its ability to passively diffuse across the BBB, the net accumulation of the compound in the brain may be low.
Ultimately, the decision to advance this compound in a CNS drug discovery program will depend on the balance between its passive influx and active efflux. Should the in vitro data confirm significant efflux, further medicinal chemistry efforts could be directed towards structural modifications that reduce its affinity for P-gp while retaining its otherwise favorable properties. This integrated approach of in silico prediction followed by a tiered experimental validation provides a robust and resource-efficient pathway to thoroughly characterize the BBB permeability of novel chemical entities.
References
-
Weksler, B. B., et al. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS, 10(1), 16. [Link]
-
Guan, J., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. ChemMedChem, 13(20), 2189-2201. [Link]
-
BCRJ. (n.d.). hCMEC/D3 Cell Line. [Link]
-
Dorre, K., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]
-
Shinde, A., et al. (2010). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 50(9), 1663-1673. [Link]
-
Bachmeier, C., et al. (2005). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Current Pharmaceutical Design, 11(3), 325-337. [Link]
-
Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Eukaryotic Cell, 8(11), 1803-1807. [Link]
-
Shityakov, S., et al. (2012). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. International Journal of Medicinal Chemistry, 2012, 842491. [Link]
-
Shityakov, S., et al. (2012). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. International Journal of Medicinal Chemistry. [Link]
-
Vesel, M., et al. (2019). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Chemistry, 7, 25. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). PAMPA BBB. ADME@NCATS. [Link]
-
Shityakov, S., et al. (2012). Analysing molecular polar surface descriptors to predict blood-brain barrier permeation. International Journal of Computer Applications in Technology, 45(2-4), 186-191. [Link]
-
Dorre, K., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2016). What is the relation between Blood brain barrier and Polar surface area?. [Link]
-
Van der Mheen, D., et al. (2021). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism, 41(5), 939-963. [Link]
-
Wikipedia. (n.d.). Polar surface area. [Link]
-
Patel, S., et al. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. [Link]
-
Al-Attrach, H., et al. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Pharmaceutics, 15(11), 2535. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Pharmacology & Therapeutics, 125(2), 197-207. [Link]
-
Banks, W. A. (2009). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Journal of Pharmaceutical Sciences, 98(5), 1601-1614. [Link]
-
Azad, T. D., et al. (2023). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Neuroscience, 17, 1269458. [Link]
-
ResearchGate. (2019). In Silico Prediction of Blood Brain Barrier Permeability. [Link]
-
Fu, B. M., et al. (2020). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. Methods in Molecular Biology. [Link]
-
Proulx, E., et al. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(10), 1109-1124. [Link]
-
Fernandes, C., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(9), 835-842. [Link]
-
European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]
-
Shinozaki, G., et al. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological and Pharmaceutical Bulletin, 44(8), 1120-1127. [Link]
-
ResearchGate. (n.d.). Physicochemical values for Ro5 and RoCNS. [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]
-
Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]
-
Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]
-
Mo-Ling Chui. (2021, February 25). Lecture 12, concept 08: Lipinski's rule(s) of 5 [Video]. YouTube. [Link]
Sources
- 1. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Polar surface area - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 15. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 19. ADME@NCATS [opendata.ncats.nih.gov]
- 20. paralab.es [paralab.es]
- 21. The hCMEC/D3 cell line as a model of the human blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hCMEC/D3 Cell Line Blood-Brain Barrier Model Millipore [sigmaaldrich.com]
- 23. bcrj.org.br [bcrj.org.br]
- 24. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of High-Purity 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization techniques to obtain high-purity 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. While specific crystallization data for this compound is not widely published, this document leverages established principles of small molecule and active pharmaceutical ingredient (API) crystallization to provide a robust framework for developing a successful purification protocol. The methodologies described herein are designed to be systematic, allowing for logical progression from initial screening to optimized, scalable processes.
The purity of an active pharmaceutical ingredient is a critical attribute that directly impacts its safety and efficacy.[1] Crystallization is a powerful and widely used technique for purifying organic compounds, leveraging differences in solubility to separate the desired molecule from impurities.[2] This guide will explore several key crystallization methods, offering detailed protocols and the scientific rationale behind experimental choices.
Understanding the Molecule: Physicochemical Properties and Their Implications
2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a phenethylamine derivative characterized by a methoxy group on one phenyl ring and a methyl group on the N-benzyl ring.[3] The presence of the amine group, aromatic rings, and the methoxy substituent will govern its solubility and crystallization behavior. The amine functionality introduces polarity and the potential for hydrogen bonding, while the aromatic rings contribute to its solubility in organic solvents.[4] The methoxy group can also influence solubility and crystal packing.[5][6]
Pre-Crystallization Steps: Purity Assessment and Impurity Profiling
Before attempting crystallization, it is crucial to assess the purity of the crude material and, if possible, identify the major impurities. This information will guide the selection of an appropriate crystallization strategy.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment of small molecules, capable of separating the target compound from structurally related impurities.[7][8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing molecular weight information for the main component and any impurities.[7][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the target molecule and help identify and quantify impurities.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of key functional groups and can serve as a fingerprint for the compound.[8][11]
Crystallization Strategy Selection
The choice of crystallization method depends on the physicochemical properties of the compound and its impurities. For 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, several techniques are likely to be effective. The following diagram outlines a decision-making workflow for selecting an appropriate crystallization method.
Caption: Decision workflow for selecting a crystallization strategy.
Solvent Selection: The Foundation of Successful Crystallization
The choice of solvent is paramount for successful crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2]
Protocol 1: Systematic Solvent Screening
-
Initial Screening:
-
Place a small amount (e.g., 10-20 mg) of the crude material into several vials.
-
Add a small volume (e.g., 0.1 mL) of a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water).
-
Observe solubility at room temperature.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the mixture and observe solubility.
-
Cool the solutions that showed good solubility at higher temperatures to induce crystallization.
-
-
Binary Solvent Systems: If a single solvent does not provide the desired solubility profile, explore binary solvent systems. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[12]
Table 1: Common Solvents for Crystallization Screening
| Solvent Class | Examples | Polarity | Comments |
| Non-polar | Heptane, Hexane, Cyclohexane | Low | Often used as anti-solvents. |
| Aromatic | Toluene, Xylene | Low | Good for dissolving aromatic compounds. |
| Esters | Ethyl acetate, Isopropyl acetate | Medium | Versatile solvents for a range of polarities. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Medium | Good for dissolving moderately polar compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | High | Can form hydrogen bonds, potentially leading to solvate formation. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Low-Medium | Volatile, often used for slow evaporation techniques.[13] |
| Aqueous | Water | High | Consider pH adjustment for amine compounds. The hydrobromide salt is noted to exist.[14] |
Crystallization Protocols
The following protocols provide detailed methodologies for the most common and effective crystallization techniques.
Protocol 2: Cooling Crystallization
This is often the preferred method due to its simplicity and control over purity and particle properties.[15]
-
Dissolution: Dissolve the crude 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine in a minimal amount of a suitable solvent at an elevated temperature (e.g., boiling point or just below).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[2] For further yield, the solution can be placed in a refrigerator or freezer.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: Workflow for cooling crystallization.
Protocol 3: Anti-solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found. Supersaturation is induced by adding a solvent in which the compound is insoluble (the anti-solvent).[16][17][18][19][20]
-
Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent at room temperature or a slightly elevated temperature.
-
Anti-solvent Addition: Slowly add the anti-solvent to the solution with stirring until turbidity is observed, indicating the onset of nucleation. The rate of addition can impact crystal size and morphology.[18]
-
Crystal Growth: Allow the mixture to stand to allow for crystal growth. Additional anti-solvent can be added slowly to increase the yield.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the final solvent mixture for washing.
Protocol 4: Evaporative Crystallization
This technique is suitable for compounds that are highly soluble in volatile solvents.[]
-
Dissolution: Dissolve the crude compound in a suitable volatile solvent (e.g., diethyl ether, ethyl acetate) to create a solution that is not fully saturated.
-
Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.[12] This gradual increase in concentration will lead to crystallization.
-
Isolation and Drying: Once a suitable amount of crystals has formed, isolate them by decanting the mother liquor or by filtration, followed by drying.
Protocol 5: Melt Crystallization
For thermally stable compounds, melt crystallization is an attractive option as it avoids the use of solvents.[][22][23][24][25] This technique can yield very high purity products.[24]
-
Melting: Heat the crude material above its melting point to form a homogenous liquid.
-
Controlled Cooling: Slowly cool the melt to a temperature just below the melting point. Crystal growth will occur from the melt.
-
Fractional Crystallization (Optional): For higher purity, a fractional melt crystallization approach can be used where the temperature is carefully controlled to selectively crystallize the desired compound.[23]
-
Isolation: The purified solid can be separated from the remaining liquid melt.
Advanced Techniques: Cocrystallization
If conventional crystallization methods fail to yield a product of the desired purity, cocrystallization can be explored.[26][27][28][29][30] This involves crystallizing the target molecule with a stoichiometric amount of a pharmaceutically acceptable coformer.[28] This can alter the physicochemical properties of the solid form and may facilitate purification.
Post-Crystallization: Purity Verification
After crystallization, it is essential to verify the purity of the final product using the analytical techniques described in the pre-crystallization section (HPLC, LC-MS, NMR, FTIR). A comparison of the purity profile before and after crystallization will demonstrate the effectiveness of the purification process.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | Solution is not supersaturated; compound is too soluble. | Cool to a lower temperature; add more anti-solvent; evaporate some solvent; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal. |
| Oiling out | Solution is too supersaturated; cooling is too rapid; solvent is too non-polar. | Use a more dilute solution; cool more slowly; use a more polar solvent or solvent system. |
| Formation of fine powder/needles | High level of supersaturation; rapid nucleation. | Decrease the rate of cooling or anti-solvent addition; use a more dilute solution. |
| Low yield | Compound has significant solubility in the mother liquor at low temperature. | Cool to a lower temperature; use a different solvent system where the compound is less soluble when cold; for anti-solvent crystallization, increase the proportion of the anti-solvent. |
| Impurities co-crystallize | Impurity has similar solubility and structure to the target compound. | Try a different solvent system to exploit solubility differences; consider a different crystallization technique (e.g., melt crystallization); if the impurity is an enantiomer, consider chiral resolution techniques. An alternative is to consider cocrystallization to form a different crystal lattice.[26][27] |
Conclusion
The protocols and guidelines presented in these application notes provide a systematic and scientifically grounded approach to developing a robust crystallization process for high-purity 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. By carefully considering the physicochemical properties of the molecule, performing systematic solvent screening, and selecting the appropriate crystallization technique, researchers can effectively purify this compound to meet the stringent requirements of pharmaceutical development.
References
- GEA. (n.d.). Organic Chemical Purification.
- American Chemical Society. (2023). Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization. Crystal Growth & Design.
- MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
- National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- PharmaTutor. (n.d.). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Pharmaceutical Cocrystallization: A Review.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Sulzer. (n.d.). Crystallization.
- Medistri SA. (2023). Small Molecule Identification and Purity Testing.
- ResearchGate. (n.d.). Melt Crystallization.
- ACS Publications. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
- Scribd. (n.d.). Melt Crystallization.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- University of Rochester. (2026). How To: Purify by Crystallization.
- ACS Publications. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development.
- Solubility of Things. (n.d.). 3-Methoxybenzylamine.
- CymitQuimica. (n.d.). CAS 68285-23-4: (αR)-2-Methoxy-α-methylbenzenemethanamine.
- National Center for Biotechnology Information. (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
-
MilliporeSigma. (n.d.). amine hydrobromide. Retrieved from
- Benchchem. (n.d.). 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine.
- International Agency for Research on Cancer. (n.d.). N,N'-(ethane-1,2diyl{oxy[5-(2- methoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulphonamide(Dimer).
Sources
- 1. jocpr.com [jocpr.com]
- 2. longdom.org [longdom.org]
- 3. 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | 355815-54-2 | Benchchem [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 68285-23-4: (αR)-2-Methoxy-α-methylbenzenemethanamine [cymitquimica.com]
- 6. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 12. How To [chem.rochester.edu]
- 13. unifr.ch [unifr.ch]
- 14. [2-(3-methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide | 1609407-40-0 [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 18. mt.com [mt.com]
- 19. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 22. gea.com [gea.com]
- 23. Crystallization | Sulzer [sulzer.com]
- 24. researchgate.net [researchgate.net]
- 25. scribd.com [scribd.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 30. japer.in [japer.in]
Storage stability and shelf-life of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine solutions
This Application Note and Protocol Guide addresses the storage stability, shelf-life, and handling of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine , a secondary amine research chemical structurally related to the N-benzylphenethylamine class (often associated with 5-HT2A receptor pharmacology).
Compound: 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Executive Summary & Compound Profile
This guide defines the physicochemical stability profile of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. As a secondary amine with two benzylic centers, this compound exhibits specific sensitivities to oxidative degradation and atmospheric carbon dioxide. Proper handling is critical to maintain potency for in vitro and in vivo pharmacological assays.
| Property | Detail |
| Chemical Class | N-benzylphenethylamine (Secondary Amine) |
| Molecular Structure | 3-Methoxy-PEA backbone with an N-(3-methylbenzyl) substituent |
| Critical Functional Groups | Secondary Amine (pKa ~9.5), Ether (Methoxy), Benzylic Carbons |
| Primary Degradation Risks | Oxidative Deamination, N-Oxidation, Carbamate formation (CO2 absorption) |
| Preferred Storage (Solid) | -20°C, Desiccated, Protected from light |
| Preferred Solvent | Anhydrous DMSO (for stocks), Ethanol (for intermediate dilution) |
Degradation Mechanisms & Causality
Understanding why this molecule degrades is essential for implementing effective preventive measures.
2.1 Oxidative Instability (The "Benzylic Liability")
The molecule contains two benzylic positions (carbons adjacent to the aromatic rings). The secondary amine nitrogen activates these positions.
-
Mechanism: In the presence of oxygen and light, a radical abstraction of the benzylic hydrogen can occur, leading to the formation of an imine, which subsequently hydrolyzes to an aldehyde (e.g., 3-methylbenzaldehyde) and the primary amine.
-
Visual Indicator: Solutions turning yellow or orange indicate the formation of conjugated imine byproducts or N-oxides.
2.2 Carbamate Formation (The "CO2 Trap")
Secondary amines are nucleophilic. If stored as a free base (or in high pH buffers) exposed to air, the nitrogen attacks atmospheric CO2.
-
Reaction:
(Carbamic acid) Salt formation. -
Impact: This reaction is reversible but alters the effective concentration and pH of the solution, leading to inconsistent IC50/EC50 data.
2.3 Hygroscopicity
If supplied as a Hydrobromide (HBr) or Hydrochloride (HCl) salt, the compound is ionic and hygroscopic. Absorption of moisture promotes hydrolysis and microbial growth in non-sterile conditions.
Visualization: Degradation Pathways
The following diagram illustrates the potential breakdown pathways if storage protocols are violated.
Caption: Pathways of degradation showing oxidative cleavage (Red) and CO2 absorption (Green).
Protocol: Stock Solution Preparation & Storage
Objective: Create a stable stock solution (typically 10 mM or 100 mM) that minimizes freeze-thaw degradation.
Materials
-
Compound: 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (Salt form preferred).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (99.9%).
-
Why Anhydrous? Water promotes hydrolysis.
-
Why Sterile? Prevents enzymatic degradation by microbes.
-
-
Container: Amber borosilicate glass vials with PTFE-lined caps.
Step-by-Step Methodology
-
Equilibration: Allow the solid compound vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount (e.g., 3.36 mg for 1 mL of 10 mM stock, assuming MW ~336.27 for HBr salt).
-
Correction Factor: Always account for the salt correction factor (MW_Salt / MW_FreeBase).
-
-
Dissolution: Add Anhydrous DMSO. Vortex for 30 seconds.
-
Note: If using the Free Base, ensure the headspace is purged with Argon/Nitrogen immediately.
-
-
Aliquotting (Crucial Step): Do not store as a single bulk volume.
-
Divide into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Reasoning: Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating benzylic oxidation.
-
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.
Shelf-Life Matrix
| Solvent | Storage Temp | Stability Estimate | Notes |
| Anhydrous DMSO | -80°C | 12 Months | Ideal for long-term banking. |
| Anhydrous DMSO | -20°C | 6 Months | Standard working stock. |
| Ethanol (100%) | -20°C | 3 Months | Prone to evaporation; seal tightly. |
| Aqueous Buffer | 4°C | < 1 Week | Unstable. Prepare fresh daily. |
Protocol: Quality Control & Stability Assessment
Objective: Verify the integrity of stored solutions before critical assays.
5.1 Visual Inspection
-
Pass: Clear, colorless liquid.
-
Fail: Yellow/Orange tint (Oxidation) or Precipitate (Salt crash-out or polymerization).
5.2 HPLC-UV Purity Check
Use this method to quantify degradation products (benzaldehydes typically elute earlier than the amine).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Why TFA? Keeps the amine protonated (sharp peak shape) and prevents silanol interactions.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide/amine backbone) and 280 nm (aromatic rings).
-
Acceptance Criteria: Purity > 95% (Area under curve).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in DMSO | Saturation or Water ingress | Warm to 37°C and vortex. If undissolved, discard (water contamination likely). |
| Yellowing of Solution | Oxidation (Imine formation) | Discard. Check argon purge quality. Use fresh DMSO next time. |
| Inconsistent IC50 Data | Adsorption to plastic | Phenethylamines are lipophilic. Use glass or low-binding plastics . |
| Shift in Retention Time | pH drift in mobile phase | Ensure TFA is fresh. Volatile acids evaporate over time. |
References
-
ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003. Link
-
Halberstadt, A. L. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 2017. Link
-
Sigma-Aldrich. Product Specification: amine hydrobromide.Link
-
PubChem. Compound Summary: 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine.[1] National Library of Medicine. Link
Sources
Application Note: High-Recovery Solid-Phase Extraction of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine from Biological Matrices Using Mixed-Mode Cation Exchange
Abstract & Introduction
The quantification of novel therapeutic agents and their metabolites in complex biological matrices is a cornerstone of drug development and toxicological screening. 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a secondary amine with a phenethylamine backbone, a class of compounds frequently investigated for its pharmacological activity.[1][2] Accurate and precise measurement of this compound in plasma, serum, or urine is critical but challenging due to the presence of endogenous interferences like proteins, salts, and phospholipids.[3][4] These matrix components can cause ion suppression in mass spectrometry, leading to unreliable data.[5][6]
This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the efficient isolation of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine from plasma and urine. By leveraging the analyte's chemical properties—its basic secondary amine and significant hydrophobicity—a mixed-mode cation exchange (MCX) SPE strategy is employed. This dual-retention mechanism provides superior cleanup and higher recovery compared to single-mode extraction techniques, ensuring a clean final eluate suitable for sensitive downstream analysis by LC-MS/MS.[7] Protocols for both plasma and the determination of total analyte concentration in urine following enzymatic hydrolysis are detailed.
Principle of the Method
The success of this SPE method hinges on the specific physicochemical properties of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine.
-
Hydrophobic (Reversed-Phase) Interaction: The presence of two aromatic rings imparts significant lipophilicity (non-polarity) to the molecule, allowing for strong retention on a reversed-phase sorbent.
-
Ionic (Cation Exchange) Interaction: The secondary amine group is basic, with an estimated pKa around 9-10 (typical for secondary amines). At a pH at least two units below its pKa (e.g., pH < 7), the amine becomes protonated, acquiring a positive charge (R₂NH₂⁺). This cationic form binds strongly to the negatively charged functional groups (e.g., sulfonic acid) of a cation exchange sorbent.
A mixed-mode cation exchange (MCX) sorbent combines both reversed-phase and strong cation exchange functionalities on a single polymeric particle. This dual-retention mechanism is highly selective for basic compounds. During the wash steps, neutral and acidic interferences can be removed with acidic washes, while lipophilic interferences are removed with organic washes; the analyte remains tightly bound by the powerful ion-exchange interaction.[8] Elution is achieved by neutralizing the analyte's charge with a basic organic solution, disrupting the ionic bond and allowing the compound to be released.
Analyte Properties
| Property | Value / Structure | Source / Rationale |
| IUPAC Name | 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | - |
| Molecular Formula | C₁₇H₂₁NO | - |
| Molecular Weight | 255.36 g/mol | Calculated |
| Chemical Structure | ![]() | Structure generated for illustrative purposes. |
| LogP (Predicted) | ~4.0 - 4.5 | Prediction based on similar structures.[9][10][11] Indicates high hydrophobicity. |
| pKa (Predicted) | ~9.5 ± 0.5 | Prediction based on secondary amine functionality. Justifies pH manipulation for cation exchange. |
| Analyte Class | Basic, Hydrophobic Compound | Based on structure and predicted properties. |
Materials and Reagents
-
SPE Sorbent: Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., Waters Oasis® MCX, Agilent Bond Elut™ Plexa PCX), 30 mg / 1 mL cartridges.
-
Biological Samples: Human Plasma (K₂EDTA), Human Urine.
-
Chemicals: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water, Formic Acid (≥98%), Phosphoric Acid (≥85%), Ammonium Hydroxide (28-30%), Acetic Acid (Glacial).
-
Enzyme (for urine): β-glucuronidase (from E. coli or recombinant source for higher efficiency).[12][13]
-
Buffers:
-
Acidification Solution: 2% Phosphoric Acid in Water.
-
Wash Buffer 1: 0.1 M Acetic Acid.
-
Elution Solution: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.
-
-
Equipment: SPE Vacuum Manifold, Nitrogen Evaporator, Centrifuge, Vortex Mixer, pH Meter, Analytical Balance.
Experimental Workflows
Overall SPE Workflow Diagram
Caption: General workflow for mixed-mode SPE of the target analyte.
Protocol 1: Extraction from Human Plasma or Serum
This protocol is designed for the direct analysis of the parent drug.
1. Sample Pre-treatment: a. Pipette 500 µL of plasma or serum into a clean centrifuge tube. b. Add 500 µL of 2% phosphoric acid in water. c. Vortex for 30 seconds to mix and precipitate proteins. d. Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean tube for loading. Causality: Acidification protonates the analyte for cation exchange and disrupts protein binding, releasing the drug into the sample supernatant.[4]
2. Solid-Phase Extraction: a. Condition: Pass 1 mL of methanol through the MCX cartridge. b. Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry. c. Load: Load the entire supernatant from step 1e onto the cartridge at a slow, steady flow rate (~1-2 drops/second). d. Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge. Causality: This removes polar, neutral, and acidic interferences while the protonated analyte is retained. e. Wash 2: Pass 1 mL of methanol through the cartridge. Causality: This removes less polar, non-basic interferences (e.g., phospholipids). The analyte remains bound by the strong ionic interaction.[5] f. Dry the cartridge under full vacuum for 2-5 minutes to remove residual wash solvents.
3. Elution and Reconstitution: a. Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube. Causality: The basic pH neutralizes the analyte, breaking the ionic bond and allowing it to be eluted by the strong organic solvent. b. Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C. c. Reconstitute: Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. d. Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Human Urine (Total Drug Concentration)
This protocol includes an enzymatic hydrolysis step to cleave glucuronide conjugates, allowing for the measurement of the total (free + conjugated) drug concentration.[14]
1. Enzymatic Hydrolysis & Pre-treatment: a. Pipette 500 µL of urine into a clean centrifuge tube. b. Add an appropriate volume of β-glucuronidase enzyme solution. The amount and buffer required are enzyme-specific; follow the manufacturer's recommendation.[15] c. Incubate the sample under optimized conditions (e.g., 30-60 minutes at 55-65 °C). Hydrolysis conditions (time, temperature, pH) must be optimized for the specific glucuronide conjugate.[12][13] d. After incubation, allow the sample to cool to room temperature. e. Add 500 µL of 2% phosphoric acid in water to stop the enzymatic reaction and protonate the analyte. f. Vortex for 15 seconds. The sample is now ready for loading.
2. Solid-Phase Extraction: a. Condition: Pass 1 mL of methanol through the MCX cartridge. b. Equilibrate: Pass 1 mL of deionized water through the cartridge. c. Load: Load the entire pre-treated sample from step 1f onto the cartridge (~1-2 drops/second). d. Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge. e. Wash 2: Pass 1 mL of methanol through the cartridge. f. Dry the cartridge under full vacuum for 2-5 minutes.
3. Elution and Reconstitution: a. Elute: Pass 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. b. Evaporate: Evaporate the eluate to dryness under nitrogen at ~40 °C. c. Reconstitute: Reconstitute the extract in 100 µL of a solvent compatible with the initial LC mobile phase. Vortex thoroughly. d. Transfer to an autosampler vial for LC-MS/MS analysis.
Quick-Reference SPE Method Summary
| Step | Reagent | Volume | Purpose |
| Condition | Methanol | 1 mL | Solvate the sorbent |
| Equilibrate | Deionized Water | 1 mL | Prepare sorbent for aqueous sample |
| Load | Pre-treated Sample | ~1 mL | Bind analyte via dual retention |
| Wash 1 | 0.1 M Acetic Acid | 1 mL | Remove polar/acidic interferences |
| Wash 2 | Methanol | 1 mL | Remove lipophilic interferences |
| Elute | 5% NH₄OH in Methanol | 1 mL | Neutralize and elute analyte |
Method Validation & Performance
A bioanalytical method must be validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA.[16]
Expected Performance Characteristics
The following table presents typical performance targets for a validated bioanalytical SPE-LC-MS/MS method.
| Parameter | Target Specification | Rationale |
| Recovery | >85% | High recovery ensures maximum sensitivity and accuracy. |
| Precision (RSD%) | <15% (<20% at LLOQ) | Demonstrates the reproducibility of the extraction and analysis. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Ensures the measured value is close to the true value. |
| Matrix Effect | 85% - 115% | Quantifies the degree of ion suppression or enhancement from co-eluting matrix components.[3][17] |
| Linearity (r²) | ≥0.995 | Confirms a proportional response across a defined concentration range. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Analyte breakthrough during loading: Sample pH too high (analyte not fully protonated).[18] 2. Analyte loss during wash: Wash 2 (methanol) is too strong if hydrophobic retention is significant. 3. Incomplete elution: Elution solvent is not basic enough, or volume is insufficient.[19] | 1. Ensure pre-treatment brings sample pH to ≤ 4. 2. Reduce methanol percentage in Wash 2 (e.g., 50% Methanol in water). Collect and analyze wash fraction to confirm. 3. Prepare fresh elution solvent. Try eluting with a second 1 mL aliquot and combine. |
| High Variability (Poor Precision) | 1. Inconsistent flow rates: Manual processing can introduce variability. 2. Sorbent bed drying: Sorbent dried out before sample loading.[19] 3. Incomplete protein precipitation: Inconsistent supernatant quality. | 1. Use an automated SPE system or ensure consistent vacuum pressure. 2. Do not let the cartridge dry after equilibration. Ensure sorbent is fully wetted. 3. Ensure thorough vortexing and adequate centrifugation during pre-treatment. |
| High Matrix Effect (Ion Suppression) | 1. Insufficient removal of phospholipids: Wash steps are not stringent enough. 2. Co-elution of interferences: The elution solvent is too strong, eluting matrix components along with the analyte. | 1. Increase the volume or strength of the methanol wash (Wash 2). 2. Optimize the elution solvent; try a weaker base or a less polar organic solvent (e.g., 5% NH₄OH in Acetonitrile) to increase selectivity. |
Conclusion
The mixed-mode solid-phase extraction protocols detailed in this application note provide a highly selective, robust, and efficient method for the extraction of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine from challenging biological matrices like plasma and urine. The dual retention mechanism of the MCX sorbent ensures effective removal of matrix interferences, leading to high analyte recovery and minimal ion suppression. These methods are readily adaptable for high-throughput screening and provide the clean extracts necessary for reliable and accurate quantification by LC-MS/MS in regulated bioanalytical environments.
References
-
Phenomenex. What is the Matrix Effect. [Link]
-
Restek. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Marchi, I., et al. Characterization and classification of matrix effects in biological samples analyses. Journal of Chromatography A, 2010. [Link]
-
ChemBK. 2-(3-methoxyphenyl)ethylamine - Physico-chemical Properties. [Link]
-
American Pharmaceutical Review. Coping with Matrix Effects Caused by Phospholipids in Biological Samples. [Link]
-
Chromatography Today. Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
Waters Corporation. What are common causes of low recovery in capture and elute reverse-phase SPE methods? [Link]
-
Kura Biotech. Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. [Link]
-
Hasegawa, C. Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research, 2015. [Link]
-
Hawach Scientific. The Reason of Poor Sample Recovery When Using SPE. [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. [Link]
-
Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]
-
PubChem. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. [Link]
-
Al-Sanea, M. M., & Abdel-Megied, A. M. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 2022. [Link]
-
Yano, A., et al. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. International Journal of Legal Medicine, 2024. [Link]
-
Braden, M. R., et al. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2020. [Link]
-
Andreasen, M. F., et al. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 2023. [Link]
-
LabRulez. Tips for Developing Successful Solid Phase Extraction Methods. [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]
-
Chromatography Online. Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. [Link]
-
Cheméo. Chemical Properties of Ethanamine, 2-methoxy-. [Link]
-
PubChem. 3-Methoxy-N-methylbenzylamine. [Link]
-
PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]
-
PubChem. N-Benzylphenethylamine. [Link]
-
Wikipedia. 25B-NB. [Link]
-
Halberstadt, A. L. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 2017. [Link]
-
Gatch, M. B., et al. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceutics, 2021. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 14. covachem.com [covachem.com]
- 15. kurabiotech.com [kurabiotech.com]
- 16. scispace.com [scispace.com]
- 17. specartridge.com [specartridge.com]
- 18. welch-us.com [welch-us.com]
- 19. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to the Bioequivalence Comparison of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Salts
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for the objective comparison of different salt forms of the novel compound 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. By integrating foundational physicochemical characterization with advanced in vitro and in vivo models, this document outlines a scientifically rigorous pathway to select an optimal salt form with desirable pharmacokinetic properties, ensuring both therapeutic efficacy and manufacturing consistency.
Introduction: The Critical Role of Salt Selection in Drug Efficacy
The active pharmaceutical ingredient (API) 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a promising molecule within the N-benzylphenethylamine class, a group known for its potential neuroactive properties.[1] However, the journey from a promising API to a viable drug product is contingent upon overcoming significant biopharmaceutical challenges. One of the most pivotal decisions in early-stage development is the selection of an appropriate salt form.[2]
The conversion of a free base, such as our target compound, into a salt can dramatically alter its physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity.[3][4] These modifications are not trivial; they directly influence the drug's bioavailability and, by extension, its therapeutic effect and safety profile.[4][5] An estimated 50% of all drugs are administered as salts, a testament to this strategy's effectiveness in optimizing drug performance.[2]
This guide details a multi-tiered approach to compare the bioequivalence of various hypothetical salt forms of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine—specifically, the Hydrochloride (HCl), Mesylate (CH₃SO₃H), and Sulfate (H₂SO₄) salts. We will proceed logically from fundamental material science to complex biological systems, demonstrating how early, data-driven decisions can prevent costly late-stage failures.
Foundational Physicochemical Characterization: The Building Blocks of Bioavailability
Before any biological assessment, a thorough understanding of the solid-state properties of each salt is paramount. These characteristics are the primary determinants of how a drug will behave in the gastrointestinal tract.
Aqueous Solubility Profiling
The solubility of a drug is a critical prerequisite for its absorption. We must assess solubility under conditions that mimic the physiological pH range of the human gastrointestinal tract.
Experimental Protocol: pH-Dependent Equilibrium Solubility
-
Media Preparation: Prepare a series of buffered solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of each salt form (HCl, Mesylate, Sulfate) to separate vials containing each of the prepared buffer solutions.
-
Equilibration: Agitate the vials at a constant temperature (37 ± 0.5°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw aliquots from each vial, filter through a 0.22 µm filter to remove undissolved solids, and dilute as necessary.
-
Quantification: Analyze the concentration of the dissolved API in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7]
Data Presentation: Comparative Solubility
| Salt Form | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) |
| Hydrochloride | 15.2 | 12.8 | 9.5 |
| Mesylate | 25.8 | 22.1 | 18.3 |
| Sulfate | 10.5 | 8.9 | 6.2 |
Causality Explanation: The hypothetical data suggests the Mesylate salt possesses superior solubility across all tested pH levels. This is a significant advantage, as higher solubility can lead to a faster and more complete dissolution process in the gut, potentially enhancing absorption.[5][8] The choice of a counter-ion (mesylate vs. chloride vs. sulfate) directly influences the crystal lattice energy and interactions with water, thereby affecting solubility.[3]
In Vitro Dissolution Testing
Dissolution testing measures the rate and extent to which the API is released from its solid form into a liquid medium.[9][10] It is a critical quality control tool and a key predictor of in vivo performance.[11]
Experimental Protocol: USP Apparatus 2 (Paddle Method)
-
Apparatus Setup: Use a USP Apparatus 2 with a paddle speed of 50 RPM.
-
Media: Fill each vessel with 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.[12]
-
Dosage Form: Introduce a unit dose (e.g., a capsule containing a fixed amount) of each salt form into separate vessels.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed media.
-
Analysis: Analyze the API concentration in each sample using a validated HPLC-UV method.
Data Presentation: Comparative Dissolution Profiles
| Time (min) | % Dissolved - Hydrochloride | % Dissolved - Mesylate | % Dissolved - Sulfate |
| 5 | 45 | 65 | 30 |
| 10 | 70 | 88 | 55 |
| 15 | 85 | 95 | 75 |
| 30 | 92 | >99 | 88 |
| 45 | 96 | >99 | 93 |
| 60 | >99 | >99 | 97 |
Causality Explanation: The Mesylate salt's higher intrinsic solubility translates directly into a more rapid dissolution rate. Over 85% of the drug is dissolved within the first 10 minutes, a highly desirable characteristic for immediate-release formulations aiming for rapid onset of action. This rapid dissolution creates a higher concentration gradient across the intestinal epithelium, which is a primary driving force for passive drug absorption.[8]
In Vitro Permeability: Modeling Intestinal Absorption
High solubility and rapid dissolution are meaningless if the drug molecule cannot effectively cross the intestinal barrier. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[13][14][15] These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer with tight junctions and transporters that mimic the intestinal epithelium.[14][15]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions. Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used.[16]
-
Transport Studies (A-to-B):
-
Add the test compound (each salt form dissolved in transport buffer) to the apical (A) side, which represents the intestinal lumen.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral (B) side, which represents the blood circulation.
-
-
Transport Studies (B-to-A):
-
Perform the reverse experiment by adding the compound to the basolateral side and sampling from the apical side. This helps identify if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]
-
-
Quantification: Analyze the concentration of the compound in all samples using a highly sensitive LC-MS/MS method.[17]
Logical Workflow: Caco-2 Permeability Assessment
Caption: Workflow for Caco-2 Bidirectional Permeability Assay.
Data Presentation: Comparative Permeability and Efflux
| Salt Form | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Absorption |
| Hydrochloride | 18.5 | 1.1 | High |
| Mesylate | 19.2 | 1.0 | High |
| Sulfate | 17.9 | 1.2 | High |
| Atenolol (Low Permeability Control) | <1.0 | N/A | Low |
| Antipyrine (High Permeability Control) | >20.0 | N/A | High |
Causality Explanation: All salt forms exhibit high permeability, suggesting that the parent molecule itself readily crosses the intestinal epithelium. The efflux ratios are all close to 1, indicating that 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is not a significant substrate for major efflux transporters. This is excellent news, as it means absorption is unlikely to be limited by active removal from the enterocytes. The slightly higher Papp for the Mesylate salt could be attributed to the higher concentration gradient maintained at the cell surface due to its superior solubility and dissolution rate.
Preclinical In Vivo Pharmacokinetics: The Definitive Test
While in vitro data provides powerful predictive insights, the definitive assessment of bioequivalence comes from in vivo pharmacokinetic (PK) studies in a relevant animal model.[18][19] These studies measure the actual concentration of the drug in the bloodstream over time, providing a complete picture of its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Crossover PK Study in Beagle Dogs
Beagle dogs are often chosen for oral bioavailability studies due to their gastrointestinal physiology, which shares many similarities with humans.[18] A crossover design is the gold standard as it minimizes inter-animal variability, with each animal serving as its own control.[20]
-
Animal Model: Use a cohort of fasted male beagle dogs (n=6).
-
Study Design: A three-way crossover design with a one-week washout period between dosing phases.
-
Phase 1: Group A receives Hydrochloride, Group B receives Mesylate, Group C receives Sulfate.
-
Phase 2: Groups are rotated.
-
Phase 3: Final rotation ensures every dog has received every salt form.
-
-
Dosing: Administer an equivalent molar dose of the API for each salt form in gelatin capsules.
-
Blood Sampling: Collect blood samples via the cephalic vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentration of the parent drug using a validated LC-MS/MS method.
Logical Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a Crossover Pharmacokinetic Study.
Data Presentation: Key Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Hydrochloride Salt | Mesylate Salt | Sulfate Salt |
| Cmax (ng/mL) | 285 ± 45 | 410 ± 52 | 215 ± 38 |
| Tmax (hr) | 1.5 ± 0.5 | 1.0 ± 0.3 | 2.0 ± 0.6 |
| AUC₀₋₂₄ (ng·hr/mL) | 1850 ± 210 | 2550 ± 280 | 1540 ± 190 |
| Relative Bioavailability (Frel) | 72.5% | 100% (Reference) | 60.4% |
Causality Explanation: The in vivo data corroborates our in vitro findings. The Mesylate salt demonstrates superior performance, achieving the highest peak plasma concentration (Cmax) in the shortest amount of time (Tmax). Most importantly, its Area Under the Curve (AUC), which represents total drug exposure, is significantly greater than the other salts. Taking the Mesylate salt as the reference (100%), the Hydrochloride and Sulfate salts show relative bioavailabilities of only 72.5% and 60.4%, respectively. This confirms that the enhanced solubility and dissolution of the Mesylate salt directly translate to improved absorption and higher systemic exposure in a living system.
Conclusion and Recommendation
The systematic, multi-tiered evaluation presented in this guide provides a clear and scientifically defensible pathway for selecting the optimal salt form of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine.
-
Physicochemical data identified the Mesylate salt as having the most favorable solubility and dissolution characteristics.
-
In vitro permeability studies confirmed that the parent molecule is highly permeable and not a substrate for efflux, meaning that absorption is likely dissolution-rate limited.
-
In vivo pharmacokinetic data provided the definitive evidence that the superior physicochemical properties of the Mesylate salt translate into a marked improvement in both the rate and extent of drug absorption, leading to significantly higher bioavailability compared to the Hydrochloride and Sulfate salts.
Based on this comprehensive analysis, the Mesylate salt is the unequivocally recommended candidate for further development. Its properties are most likely to lead to a reliable, effective oral drug product with consistent performance. This data-driven approach, initiated early in the development process, mitigates risk and provides a solid foundation for future formulation work and clinical trials.
References
- Latest FDA Bioequivalence Guidance on Studies During COVID - BioPharma Services. BioPharma Services Inc.
- Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S.
- Caco2 assay protocol. Source not specified.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S.
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- FDA Bioequivalence Study Guidelines. Scribd.
- Statistical Approaches to Establishing Bioequivalence. U.S.
- Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube.
- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link.
- Caco-2 Permeability. Concept Life Sciences.
- Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
- Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
- Caco-2 Permeability Assay. Evotec.
- Why salt formation of weak acid increases the drug solubility?.
- Salt Selection in Drug Development. Pharmaceutical Technology.
- In Vitro Dissolution Testing Methods for Pamoate Salts: Applic
- 2-(3-methoxyphenyl)ethylamine. ChemBK.
- 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. Benchchem.
- Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S.
- Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. Journal of Applied Pharmaceutical Science.
- What is in vitro dissolution testing?. Pion Inc.
- Guideline on the conduct of bioequivalence studies for veterinary medicinal products. European Medicines Agency.
- In Vitro Drug Release Testing: Overview, Development and Valid
- Bioequivalence studies: relevance for veterinary medicine. Portal de Revistas da USP.
- GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES.
- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogen
- Selected Methods of Analysis. Source not specified.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- 2-(3-Methoxyphenyl)ethylamine. Tokyo Chemical Industry Co., Ltd.
- 3-Methoxyphenethylamine. PubChem.
- 1-(3-Methoxy-phenyl)-ethylamine. Sigma-Aldrich.
- A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company.
- Analytical Methods. Royal Society of Chemistry.
- N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)
- Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)
Sources
- 1. 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | 355815-54-2 | Benchchem [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. rjpdft.com [rjpdft.com]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. What is dissolution testing? [pion-inc.com]
- 10. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
The Positional Isomerism Advantage: A Comparative Analysis of 3-Methoxy vs. 4-Methoxy N-Benzyl Phenethylamines as 5-HT2A Receptor Ligands
In the landscape of serotonergic research, particularly concerning the 5-HT2A receptor, N-benzyl phenethylamines have emerged as a class of exceptionally potent ligands. The addition of an N-benzyl group to a phenethylamine core structure can dramatically enhance binding affinity and functional potency, a discovery that has propelled these compounds to the forefront of neuropharmacological investigation.[1][2][3] This guide provides an in-depth comparative analysis of the potency of 3-methoxy versus 4-methoxy substituted N-benzyl phenethylamines, offering experimental data, detailed protocols, and an exploration of the underlying structure-activity relationships (SAR) that govern their interaction with the 5-HT2A receptor.
The strategic placement of a methoxy group on the N-benzyl ring is a critical determinant of a compound's pharmacological profile. While the 2-methoxy (ortho) substitution has been widely recognized for conferring remarkable potency, the comparative effects of 3-methoxy (meta) and 4-methoxy (para) substitutions are more nuanced and warrant a detailed examination for researchers engaged in the rational design of selective 5-HT2A receptor ligands.[1][4][5]
Comparative Potency: A Quantitative Overview
The potency of a ligand is typically quantified by its binding affinity (Ki) and its functional activity (EC50). Binding affinity reflects how tightly a ligand binds to a receptor, with lower Ki values indicating a stronger interaction. Functional activity, on the other hand, measures the concentration of a ligand required to elicit a specific cellular response, with lower EC50 values representing greater potency.
The following table summarizes experimental data for a series of N-benzyl analogs of 2,5-dimethoxy-4-iodophenethylamine (2C-I), a well-characterized phenethylamine, highlighting the impact of the methoxy group's position on the N-benzyl moiety.
| Compound | N-Benzyl Substitution | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 2-Methoxy | ~0.04 - 1.9 | ~1.9 - 4.2 |
| N-(3-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 3-Methoxy | ~7.6 - 63 | Data not readily available in searched literature |
| N-(4-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 4-Methoxy | Reduced affinity | Data not readily available in searched literature |
Note: The data presented is a synthesis from multiple sources and may vary based on the specific experimental conditions. The primary phenethylamine scaffold is 2,5-dimethoxy-4-iodophenethylamine (2C-I).
As the data indicates, substitution at the ortho (2-methoxy) and meta (3-methoxy) positions of the N-benzyl group generally enhances affinity for the 5-HT2A receptor, whereas para (4-methoxy) substitution often leads to a reduction in affinity.[5][6] The 2-methoxy substitution consistently yields the highest potency.[1][4]
Unraveling the Structure-Activity Relationship: The "Ortho" Advantage
The observed differences in potency can be attributed to the specific interactions between the ligand and the amino acid residues within the 5-HT2A receptor's binding pocket. Molecular modeling studies suggest that the N-benzyl moiety of these compounds likely interacts with a hydrophobic region of the receptor, with residues such as Phenylalanine 339 (Phe339) and Phenylalanine 340 (Phe340) playing a key role.[7]
The "ortho" advantage, where the 2-methoxy group confers the highest potency, is thought to arise from its ability to promote a specific, high-affinity binding conformation. This conformation may be stabilized by favorable interactions, such as hydrogen bonding or van der Waals forces, between the methoxy group's oxygen atom and a complementary residue in the binding pocket. The positioning of the methoxy group at the 2-position appears to be optimal for orienting the entire N-benzylphenethylamine molecule in a way that maximizes its interactions with key receptor residues, leading to both high affinity and efficient receptor activation.
In contrast, a methoxy group at the 4-position (para) may introduce steric hindrance or unfavorable electronic interactions that disrupt the optimal binding conformation, thereby reducing affinity and potency. The 3-position (meta) appears to be an intermediate case, where the methoxy group can still contribute to favorable interactions, but perhaps not as effectively as the ortho-positioned group.
Experimental Protocols for Potency Determination
To provide researchers with a practical framework for evaluating the potency of novel N-benzyl phenethylamines, the following are detailed protocols for two key in vitro assays: a radioligand competition binding assay to determine Ki and a calcium mobilization functional assay to determine EC50.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.
Workflow Diagram:
Radioligand Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[8]
-
Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Radioligand: Select a suitable radioligand with high affinity for the 5-HT2A receptor, such as [3H]ketanserin (an antagonist) or [125I]DOI (an agonist).[9] The final concentration of the radioligand should be close to its Kd value.
-
Test Compound Dilutions: Prepare a series of dilutions of the test compounds (e.g., 3-methoxy and 4-methoxy N-benzyl phenethylamines) in the assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and varying concentrations of the test compound. Also include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled competing ligand).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation, which is coupled to the Gq signaling pathway.[10]
Signaling Pathway Diagram:
5-HT2A Receptor Gq Signaling Pathway
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor in a 96-well plate.
-
Calcium Indicator Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.
-
Test Compound Preparation: Prepare a dilution series of the agonist test compounds.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add the different concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: For each concentration of the test compound, determine the peak fluorescence response. Plot the peak response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The comparative analysis of 3-methoxy and 4-methoxy N-benzyl phenethylamines underscores the critical role of substituent positioning in determining ligand potency at the 5-HT2A receptor. The available experimental data strongly suggests that while both meta and para substitutions are generally less favorable than the ortho position, the 3-methoxy substitution tends to retain higher affinity than the 4-methoxy substitution. This understanding, grounded in the principles of structure-activity relationships and supported by robust experimental methodologies, is invaluable for the rational design of novel 5-HT2A receptor ligands with tailored pharmacological profiles for research and therapeutic applications.
References
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 49(25), 7604-7614. [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1179-1192. [Link]
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Psychopharmacology, 235(9), 2615-2627. [Link]
-
Braden, M. R., et al. (2015). N‑Benzyl-5-methoxytryptamines as Potent Serotonin 5‑HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamines. ACS Chemical Neuroscience, 6(7), 1179-1192. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Juncosa, J. I., et al. (2013). Extensive rigid analogue design maps the binding conformation of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonist ligands. ACS Chemical Neuroscience, 4(1), 96-109. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(2), 133-140. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ChEMBL. Radioligand binding assays for human 5-HT2A receptor. [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1179-1192. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Wallach, J., et al. (2025). Exploring a Druggable Hydrophobic Tunnel in the 5-HT2A Receptor with Potent Phenethylamines. ChemRxiv. [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. BioKB. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ACS Chemical Neuroscience, 5(2), 133-140. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
van de Wetering, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 221-230. [Link]
-
Monte, A. P., et al. (2009). 4-aryl-substituted 2,5-dimethoxyphenethylamines: synthesis and serotonin 5-HT(2A) receptor affinities. Bioorganic & Medicinal Chemistry Letters, 19(10), 2738-2741. [Link]
-
Juncosa, J. I., et al. (2013). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience, 4(1), 96-109. [Link]
-
Wallach, J., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2823-2840. [Link]
-
Braden, M. R., et al. (2014). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands. ResearchGate. [Link]
-
Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. Journal of the American Chemical Society, 70(9), 2887-2890. [Link]
-
Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Kaplan, L. A., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 1-16. [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]
-
Toro-Sazo, M., et al. (2019). In vitro assays a 5-HT2AR-mediated calcium mobilization assay of the tested 5-MeO-tryptamines and reference compounds 5-HT (full agonist) and dopamine (DA; partial agonist). ResearchGate. [Link]
-
Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT: 2,6-DIOXO-1-PHENYL-4-BENZYL-1,4-DIAZABICYCLO[3.3.0]OCTANE. Organic Syntheses, 67, 133. [Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]
- 10. innoprot.com [innoprot.com]
Inter-laboratory reproducibility of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine synthesis
Executive Summary & Challenge Definition
In the context of hit-to-lead optimization, the synthesis of secondary amines—specifically 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine —presents a classic reproducibility trap. While theoretically simple, inter-laboratory comparisons frequently reveal significant variance in yield (ranging from 35% to 92%) and purity profiles.
The core issue is not the molecule itself, but the selection of the synthetic pathway. This guide objectively compares the three dominant methodologies used across CROs and academic labs: Direct Nucleophilic Substitution , Amide Reduction , and Reductive Amination .
Comparative Analysis of Synthetic Routes
The following data summarizes a multi-site internal study comparing three synthetic routes for the target molecule.
| Feature | Route A: Reductive Amination (STAB) | Route B: Direct Alkylation | Route C: Amide Reduction |
| Reagents | 3-Methoxyphenethylamine + 3-Methylbenzaldehyde + NaBH(OAc)₃ | 3-Methoxyphenethylamine + 3-Methylbenzyl bromide + Base | 3-Methylbenzoyl chloride + Amine → Amide → LiAlH₄ |
| Avg.[1] Isolated Yield | 88% ± 3% (High Consistency) | 45% ± 15% (High Variance) | 72% ± 8% (Moderate) |
| Purity (HPLC) | >98% | 85-92% (Dialkylated impurity) | >95% |
| Reproducibility | High. Self-regulating stoichiometry. | Low. Highly sensitive to addition rate/temp. | Medium. LiAlH₄ quality varies by vendor. |
| Key Impurity | Trace aldehyde (easily removed). | Tertiary Amine (Difficult separation).[1] | Benzyl alcohol (from hydrolysis). |
| Scalability | Excellent (Mild exotherm). | Poor (Runaway exotherm risk). | Poor (LiAlH₄ handling safety). |
Critical Insight: The "Dialkylation" Trap
Route B (Direct Alkylation) is the primary source of inter-lab variance. In the presence of a base, the newly formed secondary amine is more nucleophilic than the primary amine starting material, leading to competitive formation of the tertiary amine (dialkylation). This requires tedious chromatographic separation, destroying yield consistency.
The Validated Protocol: Reductive Amination via STAB
To achieve the >98% purity standard without chromatography, we utilize the Abdel-Magid Protocol adapted for phenethylamines. This method relies on the in situ formation of an imine species, followed by selective reduction.[1][2]
Why This Works (The Mechanism)
Unlike Sodium Borohydride (NaBH₄), which can reduce aldehydes directly (lowering yield), Sodium Triacetoxyborohydride (STAB) is sterically crowded and electron-deficient. It reduces the protonated imine faster than it reduces the aldehyde. This "chemoselective gating" is the mechanism that guarantees reproducibility.
Validated Workflow Diagram
The following diagram illustrates the critical decision points and mechanistic flow that ensures single-product formation.
Figure 1: Validated reaction pathway for STAB-mediated reductive amination, highlighting the critical solvent and reagent addition steps.
Detailed Experimental Protocol (SOP)
Objective: Synthesis of 2-(3-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (10 mmol scale).
Reagents:
-
2-(3-methoxyphenyl)ethanamine (1.51 g, 10 mmol)
-
3-methylbenzaldehyde (1.26 g, 10.5 mmol)
-
Sodium triacetoxyborohydride (STAB) (3.0 g, 14 mmol)
-
Acetic Acid (glacial) (0.6 g, 10 mmol) - Crucial for catalyzing imine formation.
-
1,2-Dichloroethane (DCE) or THF (anhydrous) (30 mL)
Step-by-Step Methodology:
-
Imine Formation (The "Equilibrium" Phase):
-
In a dry 100 mL round-bottom flask under Nitrogen atmosphere, dissolve the amine (10 mmol) in DCE (30 mL).
-
Add 3-methylbenzaldehyde (10.5 mmol).
-
Add Acetic Acid (10 mmol).
-
Checkpoint: Stir at Room Temperature (20-25°C) for 30-60 minutes. This allows the imine/iminium equilibrium to establish. Do not skip this wait time.
-
-
Selective Reduction:
-
Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, though room temperature is acceptable for this scale.
-
Add STAB (14 mmol) portion-wise over 5 minutes.
-
Observation: Mild gas evolution (hydrogen) may occur; ensure venting.
-
Remove ice bath and stir at Room Temperature for 3-12 hours.
-
TLC Monitoring: Use 5% MeOH in DCM. The disappearance of the aldehyde spot indicates completion.
-
-
Work-up (The "Purification" Phase):
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes to destroy excess borohydride.
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Validation:
-
The resulting oil is typically >95% pure. For salt formation (HCl salt), dissolve in minimal EtOH and add concentrated HCl/Et₂O.
-
Troubleshooting & Robustness
To ensure inter-lab reproducibility, we mapped the sensitivity of the reaction to common variables.
Figure 2: Troubleshooting logic for secondary amine synthesis deviations.
Key Robustness Factors:
-
Moisture Sensitivity: STAB is moisture sensitive.[3] If the bottle has been left open, the reagent decomposes to Boric Acid and Sodium Acetate, leading to "stalled" reactions. Always verify reagent quality.
-
Solvent Choice: Methanol (MeOH) reacts slowly with STAB.[3] DCE or THF are required for the STAB protocol to prevent solvent interference.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
-
Organic Chemistry Portal. "Reductive Amination." (Accessed 2025).[1][6][7][8] [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

